2-[(Benzenesulfonyl)methyl]-1H-indole
Description
2-[(Benzenesulfonyl)methyl]-1H-indole is an indole derivative featuring a benzenesulfonylmethyl group (-CH₂-SO₂-C₆H₅) at the 2-position of the indole core. This compound is synthesized via coupling reactions involving indole-based precursors such as 3-(1H-indol-3-yl)propanoic acid or substituted indole carboxylic acids, with benzenesulfonamide reagents under catalytic conditions (e.g., EDCI, HOBt, or T3P in solvents like THF or DMF/DCM) . The structure is confirmed by ¹H NMR, which typically shows peaks for the sulfonamide NH₂ group at 7.20–7.50 ppm and the indole NH at 10.20–10.80 ppm . Its design leverages the sulfonyl group’s electron-withdrawing properties and the indole scaffold’s bioactivity, making it a candidate for therapeutic applications, including enzyme inhibition .
Properties
CAS No. |
107081-91-4 |
|---|---|
Molecular Formula |
C15H13NO2S |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
2-(benzenesulfonylmethyl)-1H-indole |
InChI |
InChI=1S/C15H13NO2S/c17-19(18,14-7-2-1-3-8-14)11-13-10-12-6-4-5-9-15(12)16-13/h1-10,16H,11H2 |
InChI Key |
CTADAZUGTLWMSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzenesulfonyl)methyl]-1H-indole can be achieved through several methods. One common approach involves the sulfonylation of indole derivatives. For instance, the reaction of indole with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine can yield the desired product . Another method involves the use of benzenesulfonyl hydrazides as sulfonylating agents in the presence of oxidants like hydrogen peroxide .
Industrial Production Methods
Industrial production of 2-[(Benzenesulfonyl)methyl]-1H-indole typically involves large-scale sulfonylation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of solvents, temperature, and reaction time are critical factors in scaling up the production .
Chemical Reactions Analysis
Types of Reactions
2-[(Benzenesulfonyl)methyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids, sulfonyl chlorides.
Reduction: Sulfides, thiols.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
2-[(Benzenesulfonyl)methyl]-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers .
Mechanism of Action
The mechanism of action of 2-[(Benzenesulfonyl)methyl]-1H-indole involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The indole moiety can interact with various receptors and enzymes, modulating their function. These interactions can lead to the compound’s observed biological effects .
Comparison with Similar Compounds
Table 2: Functional Group Comparison
Piperidine/Piperazine-Modified Indoles
Compounds like N-((1H-Indol-1-yl)Methyl)-2-Phenylethanamine (9) and 5-Methoxy-1-(Piperidin-1-Ylmethyl)-1H-Indole (13) () incorporate nitrogen-containing heterocycles. These modifications enhance lipid solubility and membrane permeability compared to sulfonylmethyl derivatives. However, they may lack the sulfonyl group’s electron-withdrawing effects, reducing affinity for certain enzymatic targets .
Pharmacological Derivatives: Eletriptan Hydrobromide
Eletriptan Hydrobromide contains a 5-[2-(phenylsulfonyl)ethyl]indole moiety. While structurally distinct, its phenylsulfonyl group shares electronic similarities with 2-[(Benzenesulfonyl)methyl]-1H-indole. Eletriptan’s clinical success as a migraine therapeutic underscores the pharmacological relevance of sulfonyl-indole hybrids .
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